N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide is a complex organic compound that features a benzimidazole moiety, a fluorophenyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Suzuki coupling reactions, where boronic acids react with halogenated benzimidazole derivatives in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, converting them to amines or sulfides, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines or sulfides from the reduction of nitro or sulfonamide groups.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Chemical Biology: The compound can be used as a probe to study biological pathways involving benzimidazole derivatives.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The fluorophenyl group may contribute to the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-chlorophenylsulfonamido)benzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methylphenylsulfonamido)benzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenylsulfonamido)benzamide
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide is unique due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, making this compound particularly interesting for drug development and other applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O3S/c27-19-11-13-22(14-12-19)35(33,34)31-21-8-4-6-18(16-21)26(32)28-20-7-3-5-17(15-20)25-29-23-9-1-2-10-24(23)30-25/h1-16,31H,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBUCWOCWBSEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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